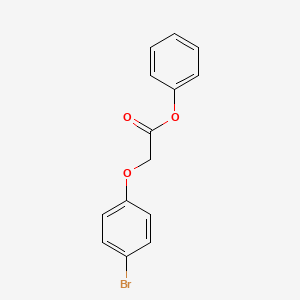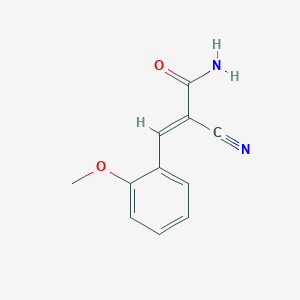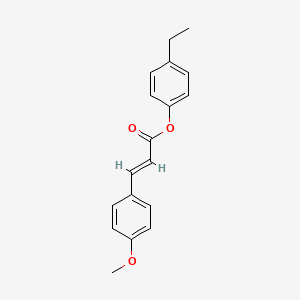
phenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-bromophenoxy)acetate is a compound that is derived from phenol and acetic acid . It is a type of ester, which is a class of organic compounds that result from the condensation of an acid and an alcohol .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of phenol with acetic anhydride or acetyl chloride . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H7BrO2 . The compound has a molecular weight of 215.04 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also be involved in electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in ethanol . The compound has a melting point of 114-117 °C .Aplicaciones Científicas De Investigación
Antioxidant Activities and Radical Scavenging
Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate exhibit antioxidant properties by inhibiting lipid peroxidation and acting as peroxyl radical scavengers. These compounds react differently with diphenylpicrylhydrazyl (DPPH) and protect sarcoplasmic reticulum membranes against lipid peroxidation induced by Fe2+/ascorbate. Among them, 5-aminosalicylate shows potent radical scavenger activity, suggesting that phenolic compounds with certain functional groups may offer enhanced antioxidant efficiency (Dinis, Madeira, & Almeida, 1994).
Enzyme Inhibition
Novel 4-phenylbutenone derivatives, including natural bromophenols, have been synthesized and evaluated for their inhibition profiles against cytosolic carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These derivatives exhibit effective inhibition, with Ki values in specific ranges, suggesting their potential as therapeutic agents in treating conditions associated with these enzymes (Bayrak et al., 2017).
Selective Bromination Techniques
Studies on the selective bromination of phenyl acetate highlight the development of strategies for clean synthesis, avoiding the formation of undesirable products. Such methodologies are crucial for synthesizing specific brominated compounds with high selectivity and yield, beneficial for various chemical syntheses and pharmaceutical applications (Smith, He, & Taylor, 1999).
Water Treatment and Analysis
Research on the detection and quantification of bromophenols (BPs) in water introduces an analytical method involving conversion of BPs to their acetates for better isolation and analysis. This method highlights the importance of understanding the presence and concentration of BPs in water treatment processes, aiming to ensure water quality and safety (Blythe et al., 2006).
Advanced Oxidation Processes
The study on acetaminophen degradation under UV/H2O2 treatment with halide ions emphasizes the complex interactions affecting pharmaceutical degradation in advanced oxidation processes. Such research is vital for optimizing water treatment methodologies to remove pharmaceutical contaminants effectively (Li et al., 2015).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of copper(II) and oxido-vanadium(IV) complexes with bromophenol derivatives demonstrate the potential of these complexes in various fields, including catalysis and material science. Understanding the properties of such complexes can lead to the development of novel materials with specific functionalities (Takjoo et al., 2013).
Safety and Hazards
Phenyl (4-bromophenoxy)acetate is considered hazardous. It is combustible and harmful if swallowed . Safety measures include avoiding release to the environment, washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
Direcciones Futuras
Phenyl (4-bromophenoxy)acetate and its derivatives have potential for further exploration due to their diverse biological activities . They can serve as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing new methods to synthesize various biologically important derivatives of this compound .
Propiedades
IUPAC Name |
phenyl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKLAHTWLEPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)
![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)


![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)
![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)
